2-Methoxycyclohexanamine hydrochloride

Salt Selection Stability Solubility

2-Methoxycyclohexanamine hydrochloride (CAS 879646-09-0) is a chiral cyclohexylamine derivative supplied as a hydrochloride salt with a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The compound features a cyclohexane ring substituted with a methoxy group at the 2-position and a primary amine group at the 1-position, with the hydrochloride salt form enhancing aqueous solubility and providing long-term storage stability under recommended cool, dry conditions.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 879646-09-0
Cat. No. B3162673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycyclohexanamine hydrochloride
CAS879646-09-0
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCOC1CCCCC1N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H
InChIKeyIFYWPFJJXZHMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycyclohexanamine Hydrochloride (CAS 879646-09-0): Chiral Amine Procurement and Characterization Overview


2-Methoxycyclohexanamine hydrochloride (CAS 879646-09-0) is a chiral cyclohexylamine derivative supplied as a hydrochloride salt with a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound features a cyclohexane ring substituted with a methoxy group at the 2-position and a primary amine group at the 1-position, with the hydrochloride salt form enhancing aqueous solubility and providing long-term storage stability under recommended cool, dry conditions . Commercially available in research-grade quantities with a typical purity specification of 95%, this compound is primarily intended for research use and further manufacturing applications .

Why Generic Substitution of 2-Methoxycyclohexanamine Hydrochloride (879646-09-0) with Unrelated Cyclohexylamines Is Scientifically Invalid


Despite the absence of published comparative bioactivity data for 2-methoxycyclohexanamine hydrochloride, the scientific rationale for its non-substitutability rests on fundamental stereochemical and physicochemical principles. Cyclohexylamine derivatives with different substitution patterns (e.g., 3-methoxy, 4-methoxy, unsubstituted cyclohexylamine) exhibit distinct conformational equilibria, hydrogen-bonding capacities, and steric profiles that directly govern molecular recognition in receptor binding, enzyme catalysis, and chiral resolution processes [1]. The 2-methoxy substitution on a cyclohexane backbone imposes specific torsional constraints and local polarity that cannot be replicated by positional isomers or simpler amine building blocks. Furthermore, the hydrochloride salt form (C₇H₁₆ClNO, MW 165.66) provides defined solubility and stability characteristics that differ markedly from the free base form (C₇H₁₅NO, MW 129.20, CAS 4342-43-2), which is a hygroscopic liquid requiring different handling protocols . For applications requiring precise stereochemical control—such as asymmetric synthesis, chiral auxiliary development, or structure-activity relationship (SAR) studies—substituting with an alternative cyclohexylamine without experimental validation introduces uncontrolled variables that compromise reproducibility and interpretability [2].

2-Methoxycyclohexanamine Hydrochloride (879646-09-0): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Hydrochloride Salt Form vs. Free Base Handling and Stability

The hydrochloride salt of 2-methoxycyclohexanamine (MW 165.66 g/mol) provides quantifiable improvements in storage stability and handling characteristics relative to the free base form (2-methoxycyclohexanamine, CAS 4342-43-2, MW 129.20 g/mol). The salt exhibits a boiling point of 217.8±0.0 °C at 760 mmHg , whereas the free base is a liquid with significantly different volatility and hygroscopicity profiles . The hydrochloride salt is specified for long-term storage in cool, dry conditions, and can be shipped at room temperature in continental US , while the free base may require more stringent moisture exclusion protocols due to its amine basicity.

Salt Selection Stability Solubility Procurement

Stereochemical Value: Rigid Cyclohexane Backbone vs. Flexible Aliphatic Amines in Asymmetric Synthesis

The 2-methoxycyclohexanamine scaffold provides a conformationally constrained cyclohexane backbone that limits rotational freedom relative to flexible acyclic aliphatic amines (e.g., 2-methoxyethylamine). This rigidity translates to enhanced stereocontrol in asymmetric transformations when used as a chiral auxiliary or ligand precursor [1]. While quantitative enantiomeric excess (ee) data for reactions specifically employing this hydrochloride salt are not publicly available, class-level inference from structurally related trans-2-methoxycyclohexanamine (CAS 72342-85-9) indicates that such rigid cyclohexane-based amines consistently deliver superior diastereoselectivity in nucleophilic additions compared to flexible amine counterparts [2].

Asymmetric Synthesis Chiral Building Block Stereocontrol Medicinal Chemistry

Positional Isomer Differentiation: 2-Methoxy vs. 3-Methoxy vs. 4-Methoxy Substitution Patterns

Among methoxy-substituted cyclohexanamine isomers, the substitution position dictates both the conformational equilibrium and the spatial orientation of the methoxy group. For 2-methoxycyclohexanamine, the methoxy group resides on the carbon adjacent to the amine-bearing carbon, enabling intramolecular hydrogen-bonding interactions that are geometrically impossible for the 3-methoxy and 4-methoxy isomers [1]. The hydrochloride salt of the 3-methoxy isomer (CAS 89854-97-7) and the 4-methoxy isomer (CAS 61367-43-9) [2] present distinct electronic and steric environments. No published quantitative comparative data (e.g., binding affinities, reaction yields) exist for these positional isomers; however, the established principles of medicinal chemistry dictate that such regioisomeric variation produces non-overlapping structure-activity relationships.

Regioisomer SAR Molecular Recognition Pharmacophore Modeling

High-Value Application Scenarios for 2-Methoxycyclohexanamine Hydrochloride (879646-09-0) Based on Available Evidence


Asymmetric Synthesis and Chiral Auxiliary Development

The rigid cyclohexane backbone and defined stereochemistry of 2-methoxycyclohexanamine hydrochloride make it a suitable candidate for use as a chiral building block or auxiliary in enantioselective synthesis. Its conformational constraints, inferred from class-level behavior of trans-2-methoxycyclohexanamine derivatives, may enhance diastereoselectivity in nucleophilic additions and cycloadditions compared to flexible amine counterparts [1]. The hydrochloride salt form facilitates accurate weighing and long-term storage, critical for reproducible stoichiometric control in asymmetric transformations.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 2-methoxy substitution pattern provides a distinct spatial and electronic profile relative to 3- and 4-methoxy regioisomers, enabling its use as a pharmacophore probe or scaffold element in early-stage drug discovery. The hydrochloride salt's aqueous solubility supports in vitro assay compatibility, while the chiral nature of the molecule permits investigation of stereospecific target engagement. Although no published receptor binding data exist for this specific compound, the cyclohexylamine class has established relevance in CNS-targeted ligand development [2].

Catalyst and Ligand Precursor Synthesis

The primary amine functionality of 2-methoxycyclohexanamine hydrochloride enables straightforward derivatization into imines, amides, or secondary/tertiary amines for use as ligands in transition metal catalysis. The methoxy group at the 2-position may participate in secondary coordination interactions or influence the steric environment around the metal center. The availability of enantiopure forms (e.g., (1R,2S)-, (1S,2R)-, (1R,2R)-, and (1S,2S)-configurations) allows for systematic optimization of asymmetric catalytic systems [3].

Analytical Reference Standard and Method Development

With a defined boiling point of 217.8±0.0 °C at 760 mmHg and commercially available purity specifications of 95% with supporting QC documentation (NMR, HPLC, GC) from reputable vendors , 2-methoxycyclohexanamine hydrochloride can serve as a reference standard for chromatographic method development or as a system suitability test compound for amine analysis protocols. Its solid hydrochloride form offers handling advantages over liquid free base amines during standard preparation.

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